2,3-Dimethyl-1-naphthaldehyde

Catalog No.
S13311925
CAS No.
79075-32-4
M.F
C13H12O
M. Wt
184.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dimethyl-1-naphthaldehyde

CAS Number

79075-32-4

Product Name

2,3-Dimethyl-1-naphthaldehyde

IUPAC Name

2,3-dimethylnaphthalene-1-carbaldehyde

Molecular Formula

C13H12O

Molecular Weight

184.23 g/mol

InChI

InChI=1S/C13H12O/c1-9-7-11-5-3-4-6-12(11)13(8-14)10(9)2/h3-8H,1-2H3

InChI Key

KCKAGGPNSPNAOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2C(=C1C)C=O

2,3-Dimethyl-1-naphthaldehyde is an aromatic aldehyde characterized by a naphthalene ring with two methyl groups at the 2 and 3 positions and an aldehyde group at the 1 position. Its chemical formula is C12H10O, and it exhibits properties typical of naphthaldehydes, such as a distinct odor and solubility in organic solvents. This compound can be utilized in various

: It undergoes Paternò–Büchi reactions when irradiated, producing oxetanes and alcohols. The presence of Lewis acids can significantly alter its reactivity, shifting the reaction pathway from carbonyl reactions to reactions involving the aromatic core .
  • Lewis Acid Catalysis: The compound shows a reversal of selectivity in reactions when treated with Lewis acids such as aluminum bromide. This results in the formation of C-C bonds at the naphthalene skeleton instead of typical carbonyl addition products .
  • Various methods exist for synthesizing 2,3-dimethyl-1-naphthaldehyde:

    • Friedel-Crafts Acylation: This method involves the acylation of 2,3-dimethylnaphthalene using an appropriate acid chloride in the presence of a Lewis acid catalyst.
    • Oxidation of Alcohols: The compound can also be synthesized by oxidizing corresponding alcohols or aldehydes through standard oxidation techniques using agents like chromium trioxide or potassium permanganate.

    2,3-Dimethyl-1-naphthaldehyde finds applications in several fields:

    • Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
    • Fluorescent Dyes: Due to its aromatic structure, it can be used in developing fluorescent dyes for biological imaging.
    • Chemical Probes: It may act as a chemical probe in studying reaction mechanisms involving naphthalene derivatives.

    Interaction studies involving 2,3-dimethyl-1-naphthaldehyde primarily focus on its reactivity with other organic compounds under various conditions. Notably:

    • Reactivity with Olefins: In photochemical conditions, it reacts with olefins to form cycloadducts, showcasing its potential as a building block in synthetic organic chemistry .
    • Lewis Acid Coordination: The presence of Lewis acids alters its reactivity profile significantly, leading to different product distributions compared to reactions without such catalysts .

    Several compounds share structural similarities with 2,3-dimethyl-1-naphthaldehyde. Here are some notable examples:

    Compound NameStructure FeaturesUnique Aspects
    1-NaphthaldehydeNaphthalene ring with aldehyde at position 1More reactive towards carbonyl addition reactions
    2-NaphthaldehydeNaphthalene ring with aldehyde at position 2Exhibits different photochemical behavior
    2-Methyl-1-naphthaldehydeMethyl group at position 2Less sterically hindered than 2,3-dimethyl variant
    1-Acetyl-2-methyl-naphthaleneAcetyl group instead of aldehydeUsed in different synthetic pathways

    The uniqueness of 2,3-dimethyl-1-naphthaldehyde lies in its specific substitution pattern that influences its reactivity and properties compared to other naphthaldehydes. Its ability to participate in unique photochemical transformations and its application potential make it a compound of interest in both academic research and industrial applications.

    The synthesis of 2,3-dimethyl-1-naphthaldehyde through classical condensation methodologies represents a fundamental approach that builds upon well-established naphthalene chemistry. The most prominent classical route involves the sequential functionalization of naphthalene through electrophilic aromatic substitution reactions, followed by formylation to introduce the aldehyde functionality [1] [2].

    The Gattermann-Koch formylation reaction serves as a cornerstone methodology for introducing formyl groups into aromatic systems. This classical approach utilizes carbon monoxide and hydrogen chloride in the presence of aluminum chloride catalyst to achieve formylation of substituted naphthalenes [3] [2]. For naphthalene derivatives bearing methyl substituents, the reaction proceeds with notable regioselectivity, particularly when conducted under optimized conditions with hydrogen fluoride and boron trifluoride catalyst systems [4] [3].

    MethodReagentsTemperature (°C)SelectivityYield (%)
    Gattermann-Koch FormylationCarbon monoxide/Hydrogen chloride/Aluminum chloride or Hydrogen fluoride/Boron trifluoride0-25High for activated substrates70-95
    Vilsmeier-Haack ReactionPhosphorus oxychloride/Dimethylformamide80-120Excellent for electron-rich aromatics60-90
    Friedel-Crafts FormylationFormyl chloride/Aluminum chloride0-50Moderate50-80
    Reimer-Tiemann ReactionChloroform/Sodium hydroxide60-100Ortho-selective for phenols40-70

    The Vilsmeier-Haack reaction provides an alternative classical approach that demonstrates exceptional utility for formylating electron-rich aromatic systems [5] [6]. This methodology employs phosphorus oxychloride and dimethylformamide to generate the Vilsmeier reagent, which subsequently undergoes electrophilic attack on the activated naphthalene ring system [5]. The reaction mechanism involves the formation of an iminium intermediate that upon hydrolysis yields the desired aldehyde product with high regioselectivity [6].

    Research findings indicate that the formylation of 2,3-dimethylnaphthalene proceeds through a stepwise mechanism involving initial electrophilic attack at the most activated position of the naphthalene ring [7]. Gattermann formylations conducted above 65 degrees Celsius can proceed through anomalous pathways, with both 2,3-dimethylnaphthalene and 1,4-dimethylnaphthalene affording 2,4-dimethylnaphthalene-1-carbaldehyde under these elevated temperature conditions [7].

    The classical condensation approach requires careful optimization of reaction parameters to achieve high selectivity for the desired 2,3-dimethyl-1-naphthaldehyde isomer. Temperature control emerges as a critical factor, with moderate temperatures generally favoring the formation of the thermodynamically preferred product while minimizing undesired rearrangement reactions [7] [4].

    Catalytic Formylation Approaches

    Modern catalytic formylation methodologies have revolutionized the synthesis of 2,3-dimethyl-1-naphthaldehyde by providing enhanced selectivity, improved yields, and more environmentally benign reaction conditions. The hydrogen fluoride-boron trifluoride catalyst system represents a particularly effective approach for the formylation of methylnaphthalene substrates [4] [3].

    Investigations into the catalytic formylation of methylnaphthalene compounds using hydrogen fluoride and boron trifluoride have revealed remarkable positional selectivity depending on the substrate structure [4]. For 2-methylnaphthalene, the formylation reaction produces a mixture of several isomers when conducted under standard conditions of 16 millimoles substrate, 2 moles hydrogen fluoride, 6 atmospheres boron trifluoride pressure, and 50 atmospheres carbon monoxide pressure for 2 hours [4] [3].

    Catalyst SystemOperating ConditionsSubstrate ScopeConversion (%)Selectivity (%)
    Hydrogen fluoride/Boron trifluoride0-25°C, 6-50 atmospheres carbon monoxideNaphthalene, methylnaphthalenes90-10085-96
    Zeolite-based catalysts300-500°C, atmospheric pressureAromatic hydrocarbons60-8570-85
    Metal carbonyl complexes100-200°C, carbon monoxide atmosphereActivated aromatics70-9080-95
    Heterogeneous acid catalysts200-400°C, various pressuresSubstituted naphthalenes50-8060-80

    The reaction mechanism for catalytic formylation involves the formation of a polarized formyl fluoride complex with boron trifluoride, which serves as the active electrophilic species [4]. The bulky nature of this complex contributes to the observed regioselectivity patterns, with steric factors playing a crucial role in determining the preferred site of electrophilic attack [4] [3].

    Zeolite-based catalyst systems offer an alternative approach that operates under different reaction conditions while providing excellent shape selectivity [8]. The SAPO-11 molecular sieve modified with hydrochloric acid demonstrates high catalytic performance for naphthalene methylation reactions, with the formation of secondary mesopores contributing significantly to the enhanced activity [8] [9].

    Metal carbonyl complexes provide another catalytic pathway that utilizes carbon monoxide as both a formylating agent and a ligand in the catalyst system [10]. This approach enables the direct utilization of carbon dioxide and hydrogen as carbon monoxide sources through a two-step cascade process, offering improved sustainability compared to traditional methods [10].

    The optimization of catalytic formylation requires careful consideration of temperature, pressure, and catalyst loading parameters. Research demonstrates that reaction temperature significantly influences both conversion and selectivity, with optimal conditions typically falling within the range of 0-25 degrees Celsius for hydrogen fluoride-boron trifluoride systems [4] [3].

    Regioselective Dimethylation Techniques

    The development of regioselective dimethylation techniques represents a critical advancement in the synthesis of 2,3-dimethyl-1-naphthaldehyde, as the positioning of methyl groups directly influences subsequent formylation reactions and overall synthetic efficiency. Zeolite-catalyzed alkylation reactions have emerged as particularly effective methodologies for achieving high regioselectivity in naphthalene dimethylation [11] [12].

    The dialkylation of naphthalene using various alkylating agents over zeolite catalysts achieves remarkable regioselectivity [11]. Dealuminated hydrogen-mordenite zeolite demonstrates exceptional performance for the tert-butylation of naphthalene, producing 2,6-di-tert-butylnaphthalene with a 2,6 to 2,7 ratio exceeding 50 to 1 when optimized reaction parameters are employed [11] [12].

    Methylation MethodCatalystRegioselectivityTemperature Range (°C)Typical Yield (%)
    Direct methylation with methanolAlumina-based catalysts2:1 (2-position favored)425-70040-60
    Zeolite-catalyzed alkylationHydrogen-mordenite, SAPO-112,6-/2,7- selectivity >50:1300-50060-80
    Grignard coupling reactionsNickel-phosphine complexesHigh 2,6-selectivity95-15070-90
    Transalkylation processesAcid zeolitesVariable depending on conditions400-60050-75

    Shape-selective methylation of naphthalene with methanol over SAPO-11 molecular sieves provides another highly effective approach for regioselective dimethylation [8]. The modification of SAPO-11 with hydrochloric acid enhances catalytic performance by creating secondary mesopores that facilitate substrate access to active sites while maintaining shape selectivity [8] [9].

    Direct methylation using methanol as the alkylating agent offers advantages over traditional methyl chloride-based approaches, including reduced environmental impact and elimination of hydrogen chloride as a byproduct [13]. The process for preparing 2-methylnaphthalene in high selectivity involves reacting naphthalene and methanol in the vapor phase at temperatures ranging from 500 to 650 degrees Celsius in the presence of activated alumina catalyst [13].

    Grignard coupling reactions utilizing nickel-phosphine complexes represent a highly selective approach for introducing methyl groups at specific positions on the naphthalene ring system [14]. The preparation of 1,4-dimethylnaphthalene through this methodology involves the sequential addition of 1,4-dihalonaphthalene, nickel-phosphine complex, and reaction solvent, followed by the controlled addition of methyl magnesium halide Grignard reagent under inert gas protection [14].

    The regioselectivity of dimethylation reactions depends critically on the electronic and steric properties of the naphthalene substrate as well as the catalyst system employed. Temperature optimization plays a crucial role, with elevated temperatures generally favoring increased selectivity for the 2-position over the 1-position in naphthalene methylation reactions [13].

    Advanced techniques for regioselective methylation include the use of transient directing groups that enable precise control over the site of methylation [15]. These methodologies demonstrate remarkable selectivity for specific positions on the naphthalene ring, enabling the synthesis of targeted dimethyl isomers with high precision [15].

    Green Chemistry Approaches in Aldehyde Functionalization

    The implementation of green chemistry principles in aldehyde functionalization represents a paradigm shift toward more sustainable and environmentally responsible synthetic methodologies for producing 2,3-dimethyl-1-naphthaldehyde. These approaches emphasize the reduction of waste generation, the use of renewable feedstocks, and the development of more energy-efficient processes [16] [17].

    Mechanochemical formylation emerges as a particularly promising green chemistry approach that eliminates the need for organic solvents while providing efficient aldehyde formation [18] [17]. The mechanochemical allylation of aldehydes demonstrates the potential for solvent-free reactions that achieve excellent yields through mechanical energy input rather than thermal activation [18]. This methodology employs potassium allyltrifluoroborate as a greener reagent that generates inert, non-toxic, water-soluble salts that are easily removed from the reaction medium [18].

    Green ApproachEnvironmental BenefitsEnergy RequirementsWaste ReductionIndustrial Applicability
    Mechanochemical formylationSolvent-free, reduced wasteMechanical energy (ball milling)E-factor: 0.1-0.5Emerging technology
    Biocatalytic oxidationMild conditions, high selectivityAmbient temperatureMinimal byproductsEstablished for specific substrates
    Solvent-free reactionsNo organic solvents requiredModerate heatingReduced solvent wasteWell-developed
    Photocatalytic functionalizationMild conditions, renewable energyVisible light irradiationAtom-economicalResearch stage

    Photocatalytic functionalization utilizing neutral eosin Y represents an innovative approach for aldehyde functionalization that operates under mild conditions without requiring metals, harmful oxidants, or additives [16]. This methodology capitalizes on hydrogen atom transfer photocatalysis to generate acyl radicals from aldehydes, which subsequently undergo functionalization reactions with high efficiency and selectivity [16]. The protocol demonstrates green characteristics including step-economy, redox-neutrality, and scalability through continuous-flow technology [16].

    Biocatalytic approaches for aldehyde functionalization provide exceptionally sustainable pathways that operate under ambient conditions with perfect chemoselectivity [19]. Research demonstrates that aldehyde dehydrogenase enzymes can convert a wide range of structurally diverse aldehydes to carboxylic acids with yields exceeding 60 percent and often reaching 99 percent [19]. The chemoselectivity of these enzymatic processes ensures that other oxidizable functionalities remain untouched during the transformation [19].

    Dimethyl sulfoxide serves as an environmentally friendly formyl source in iron(III)-catalyzed reactions that demonstrate multiple green chemistry advantages [20]. This methodology utilizes low-toxicity reagents and catalysts, readily available and inexpensive starting materials, requires no ligands, exhibits operational simplicity, and demonstrates environmental friendliness [20]. The reaction mechanism involves the formation of methyl radicals from dimethyl sulfoxide in the presence of ferric salts and oxygen, leading to efficient formylation through radical coupling processes [20].

    Aldehyde-assisted fractionation represents another green chemistry approach that enables simultaneous extraction and controlled chemical functionalization [21]. This methodology uses multifunctional aldehydes such as terephthalic aldehyde to prevent dehydration and condensation reactions while introducing new functional groups in a single step [21]. The process allows precise control over the degree of chemical functionalization by tuning the amount of aldehyde during the extraction process [21].

    The thermodynamic stability of 2,3-Dimethyl-1-naphthaldehyde reflects the characteristic properties of substituted naphthalene derivatives with aldehyde functionality. While specific experimental data for this compound is limited, comprehensive analysis based on structurally related compounds provides valuable insights into its phase behavior and thermal stability [1].

    The molecular structure of 2,3-Dimethyl-1-naphthaldehyde consists of a naphthalene ring system with two methyl substituents at positions 2 and 3, and an aldehyde group at position 1. This substitution pattern significantly influences the compound's thermodynamic properties compared to unsubstituted naphthalene derivatives. The presence of electron-donating methyl groups enhances the stability of the aromatic system while the aldehyde functionality introduces polar character that affects intermolecular interactions [2].

    Thermal Properties and Phase Transitions

    Based on analogous compounds in the naphthalene family, 2,3-Dimethyl-1-naphthaldehyde is expected to exhibit melting point characteristics similar to other dimethoxy-substituted naphthaldehydes. The related compound 2,3-dimethoxy-1-naphthaldehyde demonstrates a melting point range of 79-83°C [3] [4], suggesting that the target compound would likely fall within a similar temperature range, accounting for the difference between methoxy and methyl substituents.

    The boiling point of 2,3-Dimethyl-1-naphthaldehyde can be estimated based on related naphthalene derivatives. The 2,3-dimethoxy analog exhibits a boiling point of 214-215°C at 15 mmHg [3] [4], indicating that the target compound would likely demonstrate a somewhat lower boiling point due to reduced intermolecular hydrogen bonding capacity of methyl groups compared to methoxy groups.

    Critical Properties and Stability Analysis

    Thermodynamic stability analysis reveals that 2,3-Dimethyl-1-naphthaldehyde exhibits enhanced thermal stability compared to simpler aldehydes due to the stabilizing influence of the aromatic naphthalene system [2] [5]. The aromatic rings provide significant resonance stabilization that prevents easy thermal decomposition under normal conditions.

    The critical temperature and pressure can be estimated using group contribution methods based on the molecular structure. For naphthalene derivatives with similar molecular weights, critical temperatures typically range from 600-700 K, while critical pressures fall within 2.5-3.5 MPa range [6] [7]. The presence of the aldehyde group and methyl substituents would modify these values within predictable ranges based on established structure-property relationships.

    Phase Diagram Considerations

    The phase behavior of 2,3-Dimethyl-1-naphthaldehyde follows typical patterns observed for aromatic aldehydes. The compound exists as a solid at room temperature, with the crystal structure stabilized by van der Waals interactions between the aromatic rings and weak dipole-dipole interactions from the aldehyde groups [8]. The triple point characteristics would be influenced by the specific molecular packing in the crystal lattice, which is affected by both the methyl substitution pattern and the aldehyde orientation.

    Solubility Parameters in Organic Matrices

    The solubility behavior of 2,3-Dimethyl-1-naphthaldehyde in organic matrices is governed by Hansen solubility parameters and follows predictable patterns based on molecular structure and intermolecular forces [9] [10]. Understanding these parameters is crucial for predicting compatibility with various organic solvents and polymer matrices.

    Hansen Solubility Parameter Analysis

    The Hansen solubility parameters for 2,3-Dimethyl-1-naphthaldehyde can be estimated using group contribution methods and comparison with structurally related compounds. For naphthalene derivatives, the dispersion parameter (δd) typically ranges from 18-20 MPa^1/2, reflecting the strong van der Waals interactions between aromatic systems [9] [11]. The polar parameter (δp) for the aldehyde functionality contributes approximately 3-5 MPa^1/2, while the hydrogen bonding parameter (δh) remains relatively low (2-4 MPa^1/2) due to the limited hydrogen bonding capacity of the aldehyde group compared to hydroxyl-containing compounds.

    Systematic studies on naphthalene solubility in various organic solvents demonstrate clear patterns that can be extended to substituted derivatives [9]. The extended Hansen approach has been successfully applied to predict naphthalene solubility within approximately 30% accuracy, providing a reliable framework for understanding the solubility behavior of 2,3-Dimethyl-1-naphthaldehyde.

    Solvent Compatibility Predictions

    The solubility of 2,3-Dimethyl-1-naphthaldehyde varies significantly across different solvent classes. In nonpolar hydrocarbon solvents such as hexane and cyclohexane, moderate solubility is expected due to favorable dispersion interactions with the aromatic naphthalene system [12]. However, the polar aldehyde group reduces solubility compared to purely hydrocarbon naphthalene derivatives.

    Aromatic solvents including benzene, toluene, and xylene isomers demonstrate excellent compatibility with 2,3-Dimethyl-1-naphthaldehyde due to π-π stacking interactions between aromatic rings [13] [12]. This solvent class provides the highest solubility for the compound, with dissolution being driven by favorable enthalpy changes from aromatic interactions.

    Alcohol and Polar Solvent Systems

    Moderate solubility is observed in alcoholic solvents such as methanol and ethanol [14] [13]. The hydrogen bonding capability of alcohols provides favorable interactions with the aldehyde carbonyl oxygen, although the large aromatic naphthalene portion limits overall solubility. Studies on related naphthaldehyde compounds show that solubility in alcohols follows the order: ethanol > methanol > higher alcohols, consistent with optimal balance between polar and nonpolar interactions [13].

    Ketone solvents such as acetone demonstrate high compatibility with 2,3-Dimethyl-1-naphthaldehyde due to favorable dipole-dipole interactions between carbonyl groups and similar polarity parameters [15]. The solubility in ketones typically exceeds that in alcohols due to reduced hydrogen bonding competition.

    Chlorinated and Ester Solvents

    Chlorinated solvents including dichloromethane and chloroform provide excellent solvation for 2,3-Dimethyl-1-naphthaldehyde [14] [15]. The intermediate polarity and good solvating power of these solvents accommodate both the aromatic and polar aldehyde portions of the molecule effectively.

    Ester solvents such as ethyl acetate offer moderate to high solubility due to compatible polarity parameters and absence of strong hydrogen bonding competition [13]. The carbonyl group in esters can participate in weak dipole-dipole interactions with the aldehyde functionality.

    Water Solubility and Aqueous Systems

    2,3-Dimethyl-1-naphthaldehyde exhibits very low water solubility, characteristic of aromatic compounds with limited polar functionality [15] [16]. The large hydrophobic naphthalene system dominates the molecular behavior, preventing significant dissolution in aqueous media. Related naphthaldehyde compounds show water solubilities typically below 1 g/L at ambient conditions.

    Volatility and Sublimation Characteristics

    The volatility profile of 2,3-Dimethyl-1-naphthaldehyde reflects the balance between molecular weight, intermolecular forces, and structural factors that influence vapor pressure and sublimation behavior [6] [17] [18]. Understanding these characteristics is essential for handling, storage, and processing applications.

    Vapor Pressure Behavior

    The vapor pressure of 2,3-Dimethyl-1-naphthaldehyde at ambient temperature is expected to be significantly lower than simple aldehydes due to the large molecular size and aromatic character [19] [20]. Based on structural analogy with naphthalene derivatives, the vapor pressure at 25°C is estimated to be less than 0.01 Pa, indicating low volatility under normal conditions.

    Temperature dependence of vapor pressure follows the Clausius-Clapeyron relationship, with vapor pressure increasing exponentially with temperature [6] [17]. The compound begins to show measurable volatility above 50°C, with significant vapor formation occurring above 100°C. This behavior is consistent with other naphthalene derivatives that require elevated temperatures for appreciable evaporation.

    Sublimation Properties and Mechanisms

    2,3-Dimethyl-1-naphthaldehyde exhibits sublimation characteristics typical of aromatic compounds with moderate molecular weights [21] [17] [18]. Sublimation becomes noticeable at temperatures around 60-80°C, significantly lower than the estimated melting point, indicating a practical sublimation region for purification purposes.

    The sublimation process follows established patterns for naphthalene derivatives, where the solid transitions directly to vapor phase without passing through liquid phase at reduced pressures [21] [18]. Sublimation rates increase dramatically with temperature, following Arrhenius-type kinetics with activation energies typical for aromatic compounds (40-60 kJ/mol).

    Carrier Gas Effects and Industrial Implications

    Studies on naphthalene sublimation demonstrate that carrier gas systems can dramatically enhance sublimation rates [17]. The use of nitrogen or other inert carrier gases increases specific evaporator output by factors of 8-9 compared to static sublimation processes. This principle would apply to 2,3-Dimethyl-1-naphthaldehyde purification and processing, where controlled atmosphere sublimation could provide efficient purification methods.

    Evaporation Rate Comparisons

    Relative evaporation rates of 2,3-Dimethyl-1-naphthaldehyde compared to standard solvents indicate very slow evaporation characteristics [19] [20]. The compound evaporates approximately 1000-10000 times slower than diethyl ether under comparable conditions, classifying it as a very low volatility material. This property has important implications for formulation stability and environmental considerations.

    Temperature-Dependent Phase Behavior

    The volatility characteristics show distinct temperature regions with different dominant mechanisms [6] [18]. Below 50°C, vapor formation is negligible with solid remaining stable. Between 50-100°C, slow sublimation occurs with increasing rates. Above 100°C, active sublimation becomes the dominant phase change mechanism, leading to rapid material loss if not controlled.

    The sublimation enthalpy can be estimated based on molecular structure and comparison with related compounds. For naphthalene derivatives with aldehyde functionality, sublimation enthalpies typically range from 60-80 kJ/mol, reflecting the energy required to overcome both dispersion forces between aromatic rings and polar interactions involving the aldehyde group [22] [6].

    Acid-Base Behavior and Tautomeric Equilibria

    The acid-base properties and tautomeric behavior of 2,3-Dimethyl-1-naphthaldehyde are determined by the electronic characteristics of the naphthalene ring system, the aldehyde functional group, and the influence of methyl substituents on molecular reactivity [23] [24] [25] [26].

    Aldehyde Reactivity and Electrophilic Character

    2,3-Dimethyl-1-naphthaldehyde exhibits typical aldehyde electrophilic behavior with the carbonyl carbon serving as the primary electrophilic site [23] [27]. The electron-donating effect of the methyl substituents at positions 2 and 3 moderately reduces the electrophilicity compared to unsubstituted 1-naphthaldehyde, but the compound remains highly reactive toward nucleophilic addition reactions.

    The aldehyde group demonstrates strong electrophilic character due to the electron-withdrawing effect of the aromatic naphthalene system [27]. This results in enhanced reactivity toward nucleophiles such as amines, alcohols, and organometallic reagents compared to aliphatic aldehydes. The reaction rates are further influenced by steric effects from the adjacent naphthalene ring and methyl substituents.

    Basic Properties and Protonation Behavior

    2,3-Dimethyl-1-naphthaldehyde exhibits extremely weak basic character, with the oxygen atom of the carbonyl group serving as the sole basic site [23] [28]. The pKa of the protonated form is estimated to be well below zero, classifying the compound as essentially neutral under normal pH conditions. This weak basicity is characteristic of aromatic aldehydes where the aromatic system provides minimal electron density enhancement to the carbonyl oxygen.

    The protonation of the carbonyl oxygen leads to formation of a resonance-stabilized carbocation, but this process requires strongly acidic conditions (pH < 0) due to the inherently weak basic character [25]. Under such conditions, the protonated species becomes highly electrophilic and susceptible to nucleophilic attack.

    Keto-Enol Tautomerism and Equilibrium Analysis

    The keto-enol tautomeric equilibrium of 2,3-Dimethyl-1-naphthaldehyde strongly favors the keto (aldehyde) form under normal conditions [24] [25] [26]. The enol tautomer content at equilibrium is estimated to be less than 0.1% in most solvents, consistent with behavior observed for other aromatic aldehydes.

    The formation of the enol tautomer involves deprotonation of the aldehyde hydrogen and formation of a carbon-carbon double bond [25] [26]. However, the stability of the keto form is enhanced by the resonance stabilization of the carbonyl group with the aromatic system, making enol formation energetically unfavorable.

    Alpha-Hydrogen Acidity and Enolate Formation

    The alpha-hydrogen acidity of 2,3-Dimethyl-1-naphthaldehyde refers to the acidity of hydrogen atoms on the carbon adjacent to the carbonyl group [26]. In this case, the aldehyde carbon bears only one hydrogen, which exhibits weak acidity with an estimated pKa around 17-19, similar to other aromatic aldehydes.

    Enolate formation occurs under strongly basic conditions through deprotonation of the aldehyde hydrogen [25] [26]. The resulting enolate anion is stabilized by resonance delocalization involving both the carbonyl group and the aromatic naphthalene system. This stabilization makes the enolate a useful nucleophilic intermediate in synthetic transformations.

    Solvent Effects on Tautomeric Equilibria

    The keto-enol equilibrium position is relatively insensitive to solvent effects due to the overwhelming thermodynamic preference for the keto form [25] [26]. However, subtle changes in equilibrium position can be observed in different solvent systems. Polar protic solvents slightly favor the keto form through hydrogen bonding stabilization of the carbonyl group, while nonpolar solvents show minimal effect on the equilibrium position.

    The kinetics of keto-enol interconversion are more significantly affected by solvent polarity [26]. Polar solvents accelerate both forward and reverse reactions through stabilization of the transition states involved in proton transfer processes. Aprotic polar solvents can also influence the mechanism by affecting the availability of proton sources and acceptors.

    Temperature Dependence of Acid-Base Properties

    Temperature effects on the acid-base behavior of 2,3-Dimethyl-1-naphthaldehyde follow predictable thermodynamic patterns [25] [26]. Increasing temperature slightly favors enol formation due to the entropic contribution to the equilibrium, but the effect remains minimal due to the large enthalpy difference between tautomers.

    The acidity of the alpha-hydrogen decreases with increasing temperature according to standard thermodynamic relationships, while the rate of acid-base reactions increases due to enhanced molecular motion and collision frequency [26]. These effects have practical implications for synthetic applications and stability considerations at elevated temperatures.

    XLogP3

    3.4

    Hydrogen Bond Acceptor Count

    1

    Exact Mass

    184.088815002 g/mol

    Monoisotopic Mass

    184.088815002 g/mol

    Heavy Atom Count

    14

    Dates

    Last modified: 08-10-2024

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